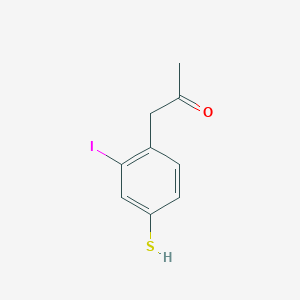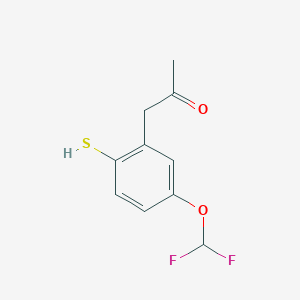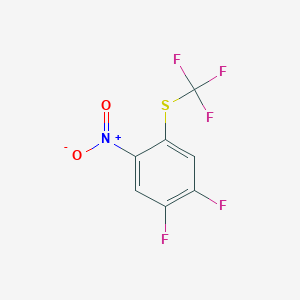
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . This compound is characterized by the presence of difluoromethoxy and dimethoxy groups attached to an iodinated benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary functional groups.
Reaction Conditions: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as a reagent. The iodination is achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy and dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene can be compared with similar compounds such as:
1-Difluoromethoxy-3-iodobenzene: This compound lacks the additional methoxy groups, which can affect its reactivity and applications.
1-Difluoromethoxy-3-fluoro-2-iodobenzene: The presence of a fluorine atom instead of a methoxy group can lead to different chemical properties and uses.
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene:
Propiedades
Fórmula molecular |
C9H9F2IO3 |
|---|---|
Peso molecular |
330.07 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-5-3-4-6(14-2)8(7(5)12)15-9(10)11/h3-4,9H,1-2H3 |
Clave InChI |
SEIRAZZZBJNBKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)

![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)







